3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(Furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core with a furan-2-yl substituent at position 3 and a p-tolyl group at position 2. For instance, the compound shares structural similarities with derivatives synthesized via [3 + 2] cycloaddition reactions of nitrile oxides, as seen in .
Properties
IUPAC Name |
3-(furan-2-yl)-2-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-4-6-10(7-5-9)18-13(11-3-2-8-21-11)12-14(22-18)16(20)17-15(12)19/h2-8,12-14H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNDLSHOHGODFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrroloisoxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including cytotoxicity against cancer cell lines, antimicrobial properties, and potential mechanisms of action.
- Molecular Formula : C₁₈H₁₅N₃O₄
- Molecular Weight : 321.33 g/mol
- CAS Number : 1005271-19-1
The structure of the compound features a fused bicyclic system that includes both pyrrole and isoxazole rings, contributing to its unique reactivity and biological profiles.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrroloisoxazole derivatives, including the compound . Key findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). For instance, compounds structurally similar to this compound showed IC50 values ranging from 4.4 µM to 18.1 µM against HCT-116 cells, indicating strong activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanisms of Action :
Antimicrobial Activity
The compound also demonstrated notable antimicrobial properties:
- Broad-Spectrum Activity :
-
Potential Applications :
- Due to their antimicrobial properties, these compounds may be explored for developing new antibiotics or adjunct therapies in treating infections resistant to conventional antibiotics.
Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this compound have been reported to possess:
- Anti-inflammatory Properties : Some studies noted a reduction in inflammatory markers in cellular assays.
- Anticonvulsant Effects : Certain isoxazole derivatives have shown promise in models for seizure disorders .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that specific pyrrolo[3,4-d]isoxazole derivatives had enhanced selectivity towards cancer cells over normal fibroblasts (WI-38), showcasing their potential as targeted therapies .
- Another investigation into the structure-activity relationship (SAR) highlighted that modifications on the furan and tolane moieties significantly influenced the biological potency of these compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole exhibit significant biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole | Contains fluorinated phenyl groups | Anticancer activity |
| 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole | Acetyl group substitution | Antimicrobial properties |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Pyrazole derivative | Antimicrobial and anti-inflammatory effects |
These findings highlight the diversity within the pyrroloisoxazole class while underscoring the unique structural characteristics of the compound that may contribute to its distinct biological activities.
Medicinal Chemistry Applications
The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structural analogs have been investigated for their roles in:
- Anticancer Therapy : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds within this class have shown promise in inhibiting bacterial growth and may serve as lead compounds for developing new antibiotics.
- Anti-inflammatory Properties : Certain derivatives exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis. The mechanism involved the modulation of apoptotic pathways and the activation of caspases .
- Antimicrobial Properties : Research indicated that specific derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showing potential for development into new antimicrobial agents .
- Anti-inflammatory Effects : In vitro studies revealed that certain derivatives reduced pro-inflammatory cytokine production in macrophages, suggesting their potential use in managing inflammatory disorders .
Comparison with Similar Compounds
Table 2: Thermal and Spectroscopic Properties of Analogs
Q & A
Synthesis and Optimization
Basic Q1: What are the critical parameters for optimizing the synthesis of this compound? Methodological Answer: The synthesis requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions often proceed at reflux (80–120°C) to activate cyclization steps .
- Catalysts : Bases like triethylamine or acids (e.g., HCl) are used to drive heterocycle formation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol) ensures purity .
Advanced Q2: How can multi-step synthesis challenges (e.g., low yields in cyclization) be addressed? Methodological Answer:
- Intermediate stabilization : Protect reactive groups (e.g., furan rings) using trimethylsilyl chloride to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction time (from 48 hrs to 2–4 hrs) and improves yield by 15–20% via uniform heating .
- DoE (Design of Experiments) : Statistical optimization (e.g., response surface methodology) identifies interactions between variables (solvent, catalyst ratio) .
Structural Characterization
Basic Q3: What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:
- NMR :
- ¹H/¹³C NMR : Identifies substituents (e.g., p-tolyl protons at δ 2.3–2.5 ppm, furan protons at δ 6.2–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused pyrrolo-isoxazole core .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and isoxazole ring vibrations .
Advanced Q4: How can X-ray crystallography resolve ambiguities in stereochemistry? Methodological Answer:
- Single-crystal growth : Use slow evaporation (hexane/ethyl acetate) to obtain diffraction-quality crystals .
- Data refinement : Software (e.g., SHELX) refines β angles (e.g., β = 128.65° in monoclinic systems) and hydrogen bonding networks .
- Validation : Compare experimental bond lengths (C–C: 1.52–1.55 Å) with DFT-calculated values to confirm accuracy .
Biological Activity Profiling
Basic Q5: What in vitro assays are suitable for preliminary bioactivity screening? Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based methods (e.g., trypsin-like proteases) with IC₅₀ calculations .
- Cytotoxicity : MTT assay (72 hrs incubation) against cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (KD values < 10 µM indicate high affinity) .
Advanced Q6: How can computational modeling guide SAR (Structure-Activity Relationship) studies? Methodological Answer:
- Docking simulations (AutoDock Vina) : Predict binding poses with biological targets (e.g., COX-2 active site) using scoring functions (ΔG < −8 kcal/mol) .
- MD (Molecular Dynamics) : Simulate ligand-protein stability (100 ns trajectories) to assess conformational flexibility .
- QSAR models : Machine learning (e.g., Random Forest) correlates substituent electronegativity (e.g., p-tolyl vs. fluorophenyl) with activity .
Data Contradiction and Reproducibility
Basic Q7: How should researchers address inconsistencies in reported synthetic yields? Methodological Answer:
- Replicate conditions : Verify solvent purity (HPLC-grade) and catalyst lot variability .
- Analytical validation : Use HPLC (C18 column, 1.0 mL/min flow rate) to quantify impurities affecting yield .
Advanced Q8: What statistical approaches resolve discrepancies in bioactivity data? Methodological Answer:
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for lab-specific variability .
- Sensitivity analysis : Identify outliers via Cook’s distance (threshold > 4/n) in dose-response curves .
Computational and Experimental Integration
Basic Q9: How can DFT calculations predict the compound’s reactivity? Methodological Answer:
- HOMO-LUMO analysis : Calculate energy gaps (ΔE < 3 eV indicates high electrophilicity) to predict sites for nucleophilic attack .
- NBO (Natural Bond Orbital) : Analyze charge distribution on the isoxazole ring to guide functionalization .
Advanced Q10: What multi-method workflows integrate computational and experimental data? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
